molecular formula C12H12N2O2 B13813901 2-Methyl-3-propyl-5,8-quinoxalinedione

2-Methyl-3-propyl-5,8-quinoxalinedione

Cat. No.: B13813901
M. Wt: 216.24 g/mol
InChI Key: OUQIOKRDNFAZDM-UHFFFAOYSA-N
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Description

5,8-Quinoxalinedione,2-methyl-3-propyl-(9ci) is an organic compound with the molecular formula C12H12N2O2. It is characterized by the presence of a quinoxaline ring substituted with methyl and propyl groups at the 2 and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Quinoxalinedione,2-methyl-3-propyl-(9ci) typically involves the condensation of appropriate aniline derivatives with glyoxal or its equivalents, followed by cyclization and oxidation steps. Common reagents used in these reactions include aniline, glyoxal, and various oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction conditions often involve refluxing in solvents like ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,8-Quinoxalinedione,2-methyl-3-propyl-(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be further utilized in different applications .

Scientific Research Applications

5,8-Quinoxalinedione,2-methyl-3-propyl-(9ci) has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Quinoxalinedione,2-methyl-3-propyl-(9ci) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Quinoxalinedione,2-methyl-3-propyl-(9ci) is unique due to the presence of both methyl and propyl groups on the quinoxaline ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-methyl-3-propylquinoxaline-5,8-dione

InChI

InChI=1S/C12H12N2O2/c1-3-4-8-7(2)13-11-9(15)5-6-10(16)12(11)14-8/h5-6H,3-4H2,1-2H3

InChI Key

OUQIOKRDNFAZDM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C(=O)C=CC(=O)C2=N1)C

Origin of Product

United States

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